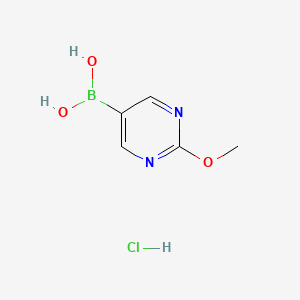

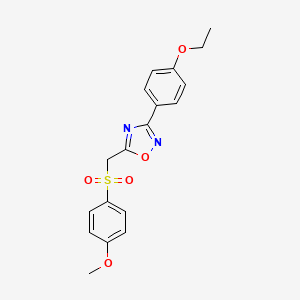

![molecular formula C24H20N2O3 B2644404 N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide CAS No. 923234-09-7](/img/structure/B2644404.png)

N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide” is a complex organic compound. It contains a dibenzoazepine ring, which is a type of tricyclic compound that is often found in pharmaceuticals .

Synthesis Analysis

While the exact synthesis method for this compound is not available, similar compounds, such as 6,7-dihydro-5H-dibenzo[c,e]azonines, have been synthesized via alkyne–carbonyl metathesis . This involves the reaction of an alkyne and acetal units contained in a biaryl substrate under FeCl3-catalysis .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored or used. For example, the acetal units in similar compounds have been shown to undergo intramolecular alkyne–carbonyl metathesis reactions under FeCl3-catalysis .科学的研究の応用

Chemical Synthesis and Applications

Improved Synthesis of γ-Secretase Inhibitors : Research conducted by Fauq et al. (2007) demonstrates an improved chemical synthesis method for LY411575, a known γ-secretase inhibitor, which shares structural similarities with the compound . This method, which avoids chiral chromatography, facilitates the production of enantiomerically pure diastereomers, suggesting potential applications in Alzheimer's disease treatment Fauq et al., 2007.

Diastereoisomeric Forms and Synthesis Routes : The study by Acosta Quintero et al. (2016) explores the synthesis and molecular structure of diastereoisomers of 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide. This work sheds light on the structural aspects and potential applications of dibenzoazepine derivatives in the development of anti-allergenic, antidepressant, and antihistaminic drugs Acosta Quintero et al., 2016.

Novel Compound Synthesis

Antineoplastic Agents : Koebel et al. (1975) investigated the synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents. Although preliminary data did not indicate significant activity, this research contributes to the broader exploration of azepinone derivatives in cancer treatment Koebel et al., 1975.

Reactive Compatibilization Study : The study by Lacroix et al. (1996) on the reactive compatibilization of PETG/EVA blends via a reaction product related to dibenzoxepine derivatives provides insight into material science applications and the potential for improving polymer blend properties Lacroix et al., 1996.

Antitumor and Antipsychotic Potential

Antitumor Activity of Benzothiazole Derivatives : Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating their potential antitumor activity. This research highlights the pharmacophoric use of structures related to the compound of interest in developing cancer therapies Yurttaş et al., 2015.

Potential Antipsychotic Agents : Research by Wise et al. (1987) into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share a functional similarity with the compound , reveals a novel series of potential antipsychotic agents. This work contributes to the understanding of compounds that do not interact with dopamine receptors yet exhibit antipsychotic-like profiles Wise et al., 1987.

特性

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-15-11-12-17(13-16(15)2)25-22(27)14-26-23(28)20-9-5-3-7-18(20)19-8-4-6-10-21(19)24(26)29/h3-13H,14H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQCUOCPULLZHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide](/img/structure/B2644322.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]oxane-4-carboxamide](/img/structure/B2644323.png)

![5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2644324.png)

![1-[4-(Thiophene-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2644333.png)

![methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2644336.png)

![Benzyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate](/img/structure/B2644339.png)

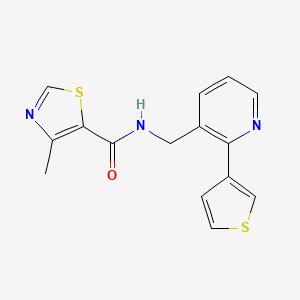

![6-ethoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2644341.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2644343.png)